

Technical Guide: Synthesis and Characterization of 1-Benzenesulfonyl-7-methoxy-1H-indole

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Compound of Interest

Compound Name: 1-Benzenesulfonyl-7-methoxy-1H-indole

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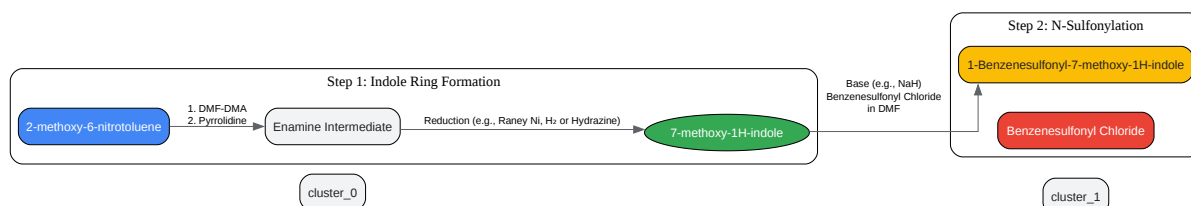
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **1-Benzenesulfonyl-7-methoxy-1H-indole**, a molecule of interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous natural products and approved drugs, and modifications such as N-sulfonylation and methoxy substitution can significantly influence its biological activity.^{[1][2]}

Synthesis of 1-Benzenesulfonyl-7-methoxy-1H-indole

The synthesis of **1-Benzenesulfonyl-7-methoxy-1H-indole** can be achieved through a two-step process starting from commercially available 2-methoxy-6-nitrotoluene. The key steps involve the formation of the 7-methoxy-1H-indole ring, followed by the sulfonylation of the indole nitrogen.

A potential synthetic route is the Batcho-Leimgruber indole synthesis to form the 7-methoxy-1H-indole intermediate, followed by N-sulfonylation with benzenesulfonyl chloride.^{[3][4]}



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Proposed synthesis workflow for **1-Benzenesulfonyl-7-methoxy-1H-indole**.

Experimental Protocol: Synthesis

Step 1: Synthesis of 7-methoxy-1H-indole

This procedure is adapted from the Batcho-Leimgruber indole synthesis.^{[3][4]}

- Formation of the enamine: To a solution of 2-methoxy-6-nitrotoluene in anhydrous dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.
- Heat the mixture at reflux for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
- After cooling, the volatile components are removed under reduced pressure.
- Reduction to the indole: The crude enamine is dissolved in a suitable solvent such as ethanol or a mixture of THF and methanol.
- A reducing agent, such as Raney Nickel with hydrazine hydrate or catalytic hydrogenation, is carefully added.^{[3][4]}

- The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
- The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated.
- The crude product is purified by column chromatography on silica gel to yield 7-methoxy-1H-indole.

Step 2: Synthesis of **1-Benzenesulfonyl-7-methoxy-1H-indole**

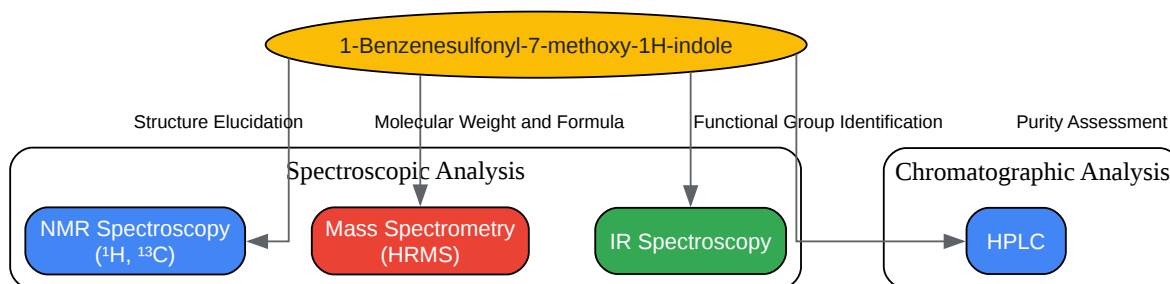
This procedure is a standard method for the N-sulfonylation of indoles.^[1]

- To a solution of 7-methoxy-1H-indole in anhydrous DMF at 0 °C, add sodium hydride (NaH) portion-wise.
- Stir the mixture at 0 °C for 30 minutes.
- Add benzenesulfonyl chloride dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extract the product with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
- The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford **1-Benzenesulfonyl-7-methoxy-1H-indole**.

Characterization of **1-Benzenesulfonyl-7-methoxy-1H-indole**

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound. This involves a combination of spectroscopic and chromatographic

techniques.



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Logical workflow for the characterization of the target molecule.

Predicted Characterization Data

The following tables summarize the expected quantitative data for **1-Benzenesulfonyl-7-methoxy-1H-indole** based on data for structurally similar compounds.[5][6]

Table 1: Predicted ^1H and ^{13}C NMR Chemical Shifts

| Position | Predicted ¹ H Chemical Shift (ppm) | Predicted ¹³ C Chemical Shift (ppm) |
|------------------------------|---|--|
| Indole H-2/C-2 | 6.6 - 6.8 | 105 - 110 |
| Indole H-3/C-3 | 7.2 - 7.4 | 120 - 125 |
| Indole H-4/C-4 | 7.0 - 7.2 | 115 - 120 |
| Indole H-5/C-5 | 6.8 - 7.0 | 120 - 125 |
| Indole H-6/C-6 | 7.1 - 7.3 | 110 - 115 |
| Indole C-3a | - | 130 - 135 |
| Indole C-7a | - | 145 - 150 |
| Methoxy (-OCH ₃) | 3.8 - 4.0 | 55 - 60 |
| Phenyl H-ortho | 7.8 - 8.0 | 125 - 130 |
| Phenyl H-meta | 7.4 - 7.6 | 128 - 132 |
| Phenyl H-para | 7.5 - 7.7 | 132 - 136 |
| Phenyl C-ipso | - | 138 - 142 |

Table 2: Predicted Mass Spectrometry and IR Data

| Technique | Predicted Value |
|-------------------------|---|
| Mass Spectrometry | |
| Molecular Formula | C ₁₅ H ₁₃ NO ₃ S |
| Exact Mass (M) | 287.0616 |
| [M+H] ⁺ | 288.0694 |
| [M+Na] ⁺ | 310.0514 |
| IR Spectroscopy | |
| N-H Stretch (indole) | Absent |
| C-H Stretch (aromatic) | 3050 - 3150 cm ⁻¹ |
| C-H Stretch (aliphatic) | 2850 - 3000 cm ⁻¹ |
| C=C Stretch (aromatic) | 1450 - 1600 cm ⁻¹ |
| S=O Stretch (sulfonyl) | 1340 - 1380 cm ⁻¹ (asymmetric), 1150 - 1190 cm ⁻¹ (symmetric) |
| C-O Stretch (methoxy) | 1200 - 1250 cm ⁻¹ |

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy^[7]

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
- **¹H NMR Acquisition:** Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher spectrometer.
- **¹³C NMR Acquisition:** Acquire a proton-decoupled ¹³C NMR spectrum.

Mass Spectrometry (MS)^[7]

- **Sample Preparation:** Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

- Instrumentation: Use a high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap.
- Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode to observe $[M+H]^+$ and $[M+Na]^+$ ions.

Infrared (IR) Spectroscopy[7][8]

- Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Collect the spectrum over a range of $4000\text{--}400\text{ cm}^{-1}$.

High-Performance Liquid Chromatography (HPLC)[7]

- Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 0.1 mg/mL.
- Instrumentation: Use an HPLC system with a UV detector.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
 - Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid.
 - Flow Rate: 1.0 mL/min.
 - Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

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